Tetrazole Pharmacophore Potency Enhancement vs. Non-Tetrazole GPR35 Agonists: Class-Level SAR Inference
The 2H-tetrazol-5-yl group at the C2 position of the propanamide scaffold is a critical potency-driving moiety in GPR35 agonists. In a systematic SAR study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives using dynamic mass redistribution (DMR) assays, the most potent tetrazole-containing compounds achieved EC50 values of 0.041 μM (41 nM) for compound 63 and 0.059 μM (59 nM) for compound 56, representing sub-100 nM potency at human GPR35 [1]. In a parallel coumarin-based series, the introduction of a 1H-tetrazol-5-yl group yielded compound 50 with an EC50 of 5.8 nM—the most potent GPR35 agonist reported in that series [2]. By contrast, non-tetrazole agonists lacking this acidic heterocycle exhibit substantially weaker potency: the endogenous ligand candidate kynurenic acid activates human GPR35 with an EC50 of only 39–152 μM [3], while zaprinast (a pyrazolo-pyrimidinone PDE5 inhibitor) shows moderate potency at human GPR35 with an EC50 of 840 nM [4]. The tetrazole ring functions as a carboxylic acid bioisostere, providing a key hydrogen-bond donor/acceptor network for receptor interaction. While the exact EC50 of 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has not been published in peer-reviewed literature, its tetrazole-bearing propanamide scaffold positions it within the high-potency tetrazole chemotype class, structurally distinct from weaker non-tetrazole agonists.
| Evidence Dimension | GPR35 agonist potency (EC50) attributable to tetrazole pharmacophore |
|---|---|
| Target Compound Data | Not yet published in peer-reviewed literature; tetrazole-containing propanamide scaffold |
| Comparator Or Baseline | Compound 63 (tetrazole benzamide): EC50 0.041 μM; Compound 50 (tetrazole coumarin): EC50 0.0058 μM; Kynurenic acid (non-tetrazole): EC50 39–152 μM; Zaprinast (non-tetrazole): EC50 0.84 μM |
| Quantified Difference | Tetrazole-containing agonists achieve up to ~26,000-fold higher potency than kynurenic acid (5.8 nM vs. 152 μM) |
| Conditions | DMR assays in HEK293 cells expressing human GPR35 [1]; β-arrestin recruitment assay [2]; intracellular Ca²⁺ mobilization in GPR35-transfected CHO cells [3]; intracellular Ca²⁺ mobilization assay [4] |
Why This Matters
The tetrazole moiety is the single most impactful structural determinant of GPR35 agonist potency identified to date, making tetrazole-containing propanamides the preferred chemotype for high-sensitivity GPR35 activation studies.
- [1] Wei L, Hou T, Lu C, et al. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Med Chem Lett. 2018;9(5):434-439. Table 1: EC50 values of 0.041 μM (63) and 0.059 μM (56). View Source
- [2] Wei L, Wang J, Zhang X, et al. Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists. J Med Chem. 2017;60(1):362-372. Compound 50: EC50 5.8 nM. View Source
- [3] Kynurenic acid. GPR35 agonist activity: EC50 39 μM (human GPR35). Bertin Bioreagent Technical Datasheet; EC50 152 μM reported by biomart.cn. View Source
- [4] Taniguchi Y, Tonai-Kachi H, Shinjo K. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35. FEBS Lett. 2006;580(21):5003-5008. Human GPR35 EC50: 840 nM. View Source
